3-Methoxybutyl acetate
Overview
Description
3-Methoxybutyl acetate is an organic compound with the molecular formula C7H14O3. It is a colorless liquid with a sharp odor and is known for its use as a solvent in various industrial applications. The compound is characterized by its ester functional group, which is a pair of alkyl groups connected by a carbonyl and a linking oxygen atom, and an ether functional group, which is an oxygen atom connected to two alkyl groups .
Mechanism of Action
Target of Action
3-Methoxybutyl acetate is a chemical compound with the molecular formula C7H14O3 . It is primarily used as a solvent in various industrial applications . .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its volatility and reactivity can be affected by temperature and pressure . Moreover, its solubility in water and other solvents can influence its distribution in the environment and its availability for biological uptake .
Biochemical Analysis
Biochemical Properties
Like other esters, it may undergo hydrolysis in the presence of water and an acid or base, producing 3-methoxybutanol and acetic acid
Molecular Mechanism
As an ester, it may undergo hydrolysis, but specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression have not been reported .
Temporal Effects in Laboratory Settings
It is known to be a combustible liquid
Metabolic Pathways
It is likely metabolized by esterases to produce 3-methoxybutanol and acetic acid
Transport and Distribution
It is likely that it can passively diffuse across cellular membranes due to its lipophilic nature .
Subcellular Localization
As a small, lipophilic molecule, it may be able to diffuse across membranes and could potentially be found in various cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxybutyl acetate can be synthesized through the esterification of 3-methoxy-1-butanol with acetic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods: In industrial settings, this compound is produced by the esterification of 3-methoxy-1-butanol with acetic anhydride or acetyl chloride. The reaction is carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The product is then purified through distillation to obtain the desired purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form 3-methoxy-1-butanol.
Substitution: It can participate in nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 3-methoxybutanoic acid.
Reduction: Formation of 3-methoxy-1-butanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
3-Methoxybutyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a solvent in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the preparation of biological samples and as a solvent for biological assays.
Medicine: Utilized in the formulation of pharmaceuticals and as a solvent for drug delivery systems.
Industry: Widely used in the production of coatings, inks, and adhesives due to its excellent solvent properties
Comparison with Similar Compounds
- Propylene glycol monomethyl ether acetate
- Diethylene glycol monoethyl ether acetate
- 1-Methoxy-2-propyl acetate
Comparison: 3-Methoxybutyl acetate is unique due to its specific combination of ester and ether functional groups, which provide it with distinct solvent properties. Compared to similar compounds, it has a higher boiling point and better solubility in water, making it suitable for a wider range of applications. Its lower toxicity and environmental impact also make it a preferred choice in various industrial and research settings .
Properties
IUPAC Name |
3-methoxybutyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-6(9-3)4-5-10-7(2)8/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYGFTJCQFEDST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC(=O)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
Record name | BUTOXYL | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2052106 | |
Record name | 3-Methoxybutyl acetate | |
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Molecular Weight |
146.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Butoxyl appears as a liquid with an acrid odor. Flash point near 140 °F. Slightly less dense than water. Vapors much heavier than air. May irritate skin, eyes, and mucous membranes., Liquid | |
Record name | BUTOXYL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2671 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1-Butanol, 3-methoxy-, 1-acetate | |
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Boiling Point |
275 °F at 760 mmHg (USCG, 1999) | |
Record name | BUTOXYL | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Flash Point |
170 °F (USCG, 1999) | |
Record name | BUTOXYL | |
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URL | https://cameochemicals.noaa.gov/chemical/2671 | |
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Density |
0.96 (USCG, 1999) - Less dense than water; will float | |
Record name | BUTOXYL | |
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CAS No. |
4435-53-4 | |
Record name | BUTOXYL | |
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Record name | 3-Methoxybutyl acetate | |
Source | CAS Common Chemistry | |
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Record name | Butoxyl | |
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Record name | 3-METHOXYBUTYL ACETATE | |
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Record name | 1-Butanol, 3-methoxy-, 1-acetate | |
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Record name | 3-Methoxybutyl acetate | |
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Record name | 3-methoxybutyl acetate | |
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Record name | BUTOXYL | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 3-Methoxybutyl acetate?
A1: this compound (3-MBA) is an organic solvent widely used in various industrial and consumer applications. These include its use as a solvent in coatings, adhesives, paints, and washing products [, , ]. It is also a component in printer's ink and thinner for screen-printing []. A recent study highlighted its potential in developing sandstorm-resistant coatings for trains due to its elasticity, impact resistance, and weather resistance properties [].
Q2: How does the structure of this compound influence its solubility in different solvents?
A3: Research suggests that the alkyl chain length of alcohols influences the extraction efficiency of 3-MBA in aqueous solutions. This interaction likely stems from the interplay of hydrogen bonding and hydrophobic interactions between 3-MBA and the alcohol molecules []. Furthermore, studies have investigated the solubility of carbon dioxide (CO2) in 3-MBA and other related acetate solvents []. Understanding these solubility interactions is crucial for optimizing its use in various applications, including CO2 capture and separation technologies.
Q3: Are there established methods for measuring this compound levels in workplace air?
A4: Yes, researchers have developed both active and diffusive sampling methods for determining 3-MBA concentrations in workplace air []. These methods utilize gas chromatography coupled with flame ionization detection. The active sampling method employs activated charcoal tubes for sample collection, achieving high desorption efficiency and recovery rates. On the other hand, the diffusive sampling method uses a commercially available organic vapor monitor, offering a convenient and reliable alternative.
Q4: What is the atmospheric fate of this compound?
A5: Research has focused on understanding the atmospheric degradation of 3-MBA and similar alkoxy acetates []. Studies have investigated their reactions with hydroxyl radicals (OH) and chlorine atoms (Cl) in the atmosphere, providing valuable data for estimating their atmospheric lifetimes and potential for ozone formation. Additionally, researchers have measured the UV-Vis absorption cross-sections of 3-MBA, which helps determine the compound's susceptibility to photolysis, a significant degradation pathway in the atmosphere.
Q5: Are there any alternatives to using this compound in its various applications?
A6: While this specific question wasn't directly addressed in the provided research papers, the studies exploring the atmospheric degradation of a series of methoxy and ethoxy acetates, including 3-MBA [], offer some insight. The research highlights the importance of understanding the environmental impact of these solvents and encourages the exploration of alternative solvents with lower environmental impacts.
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